2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol
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Overview
Description
2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group This compound is notable for its unique structure, which includes multiple ethylsulfanyl groups attached to a propyl chain, and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol typically involves multi-step organic reactions. One common approach is to start with a phenol derivative and introduce the methoxy group via methylation. The ethylsulfanyl groups can be introduced through nucleophilic substitution reactions, where ethylthiol is used as the nucleophile. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-ethylsulfanylated phenols.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the phenolic structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant. The ethylsulfanyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
Phenol, 2-methoxy-4-propyl-:
Uniqueness
2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol is unique due to the presence of multiple ethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
97141-24-7 |
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Molecular Formula |
C16H26O2S3 |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C16H26O2S3/c1-5-19-11-15(20-6-2)16(21-7-3)12-8-9-13(17)14(10-12)18-4/h8-10,15-17H,5-7,11H2,1-4H3 |
InChI Key |
BDPCOCVSGZVUKV-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C(C1=CC(=C(C=C1)O)OC)SCC)SCC |
Origin of Product |
United States |
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